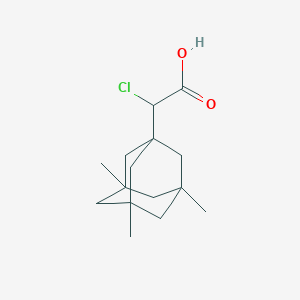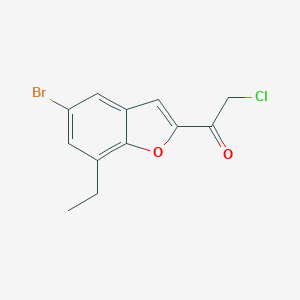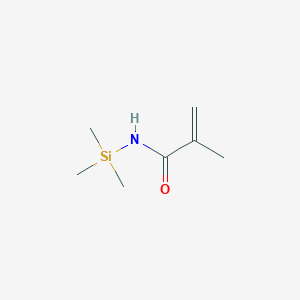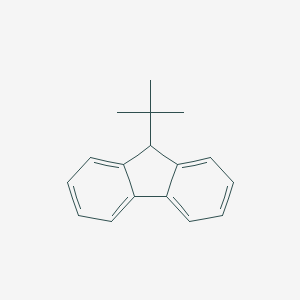
9-tert-butyl-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-tert-butyl-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a tert-butyl group attached to the ninth position of the fluorene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-tert-butyl-9H-fluorene typically involves the alkylation of fluorene with tert-butyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where fluorene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-tert-butyl-9H-fluorene can undergo oxidation reactions to form fluorenone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrofluorene derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Dihydrofluorene derivatives.
Substitution: Nitrofluorene derivatives.
Scientific Research Applications
Chemistry: 9-tert-butyl-9H-fluorene is used as a precursor in the synthesis of various organic compounds. Its derivatives are studied for their photophysical properties and potential use in organic light-emitting diodes (OLEDs) .
Biology: In biological research, this compound is used as a fluorescent probe to study the interactions of biomolecules. Its fluorescence properties make it suitable for imaging and tracking biological processes .
Medicine: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents. Some studies suggest that these compounds may have anticancer properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of polymers and other advanced materials. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 9-tert-butyl-9H-fluorene and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound can bind to proteins and alter their function. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Fluorene: The parent compound without the tert-butyl group.
9-Methylfluorene: A similar compound with a methyl group instead of a tert-butyl group.
9-Phenylfluorene: A derivative with a phenyl group at the ninth position.
Uniqueness: 9-tert-butyl-9H-fluorene is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and physical properties. This structural feature can enhance the compound’s stability and alter its interactions with other molecules, making it distinct from its analogs .
Properties
IUPAC Name |
9-tert-butyl-9H-fluorene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGPKIIPWXUABP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169019 |
Source


|
| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17114-78-2 |
Source


|
| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
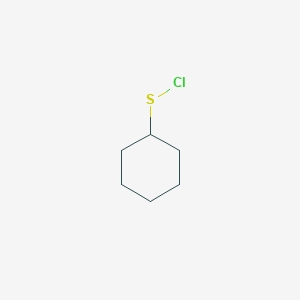
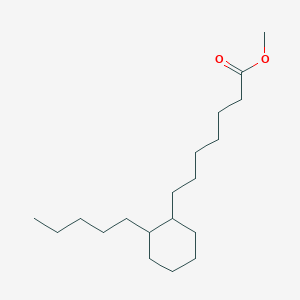
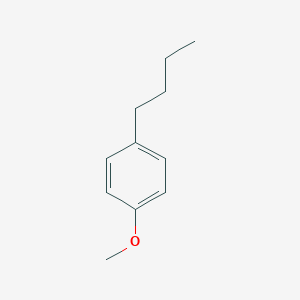
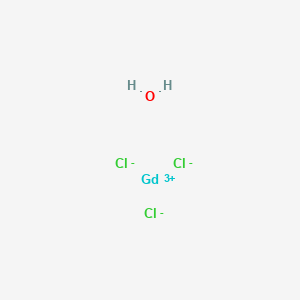
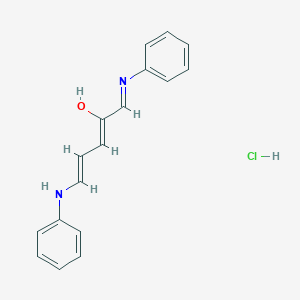
![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)
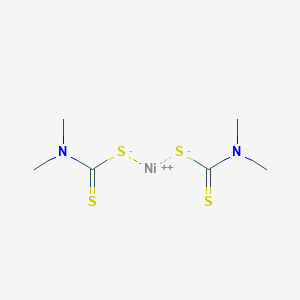
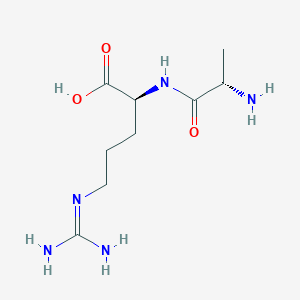
![4,4'-Methylenebis[n-(2,3-epoxypropyl)-N-metylaniline]](/img/structure/B97523.png)
![5-methyl-4-{[(4E)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene]methyl}-2-phenyl-1H-pyrazol-3-one](/img/structure/B97524.png)
